2-Bromo-6-fluoro-4-hydroxybenzoic acid

Description

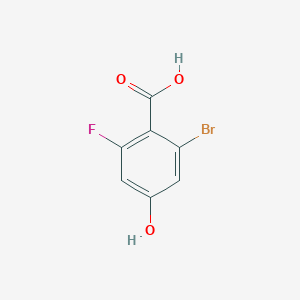

2-Bromo-6-fluoro-4-hydroxybenzoic acid is a halogen-substituted benzoic acid derivative with the molecular formula C₇H₄BrFO₃. Its structure features a bromine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 4-position of the aromatic ring. The hydroxyl group enhances acidity compared to non-hydroxylated analogs, while the halogens influence electronic properties and reactivity .

Properties

IUPAC Name |

2-bromo-6-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWBULQIDOLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-fluoro-4-hydroxybenzoic acid can be synthesized through the bromination and fluorination of 4-hydroxybenzoic acid. The typical synthetic route involves the following steps:

Bromination: 4-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-hydroxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form a carbonyl group, and reduction reactions can convert the carboxylic acid group to an alcohol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) are used.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of alcohols.

Esterification: Formation of esters.

Scientific Research Applications

2-Bromo-6-fluoro-4-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various biochemical reactions. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Related Compounds

Key Observations:

Acidity : The hydroxyl group in this compound confers greater acidity (pKa ~2.5–3.0) compared to methyl-substituted analogs (pKa ~4.0–4.5) due to resonance stabilization of the deprotonated form .

Reactivity : The aldehyde group in 4-Bromo-2-fluoro-6-hydroxybenzaldehyde (CAS 1472104-49-6) enables nucleophilic additions, unlike the carboxylic acid derivatives, which are more suited for esterification or amide coupling .

Biological Activity : Chlorine substitution (e.g., 4-Bromo-2-chloro-6-methylbenzoic acid) increases lipophilicity and may enhance membrane permeability in antimicrobial applications compared to fluorine analogs .

Electronic and Steric Effects

- Halogen Influence : Fluorine’s electronegativity withdraws electron density, directing electrophilic substitution reactions to specific ring positions. Bromine, being larger, contributes to steric hindrance, affecting reaction kinetics .

- Methyl vs. Hydroxyl : Methyl groups (e.g., in 2-Bromo-4-fluoro-6-methylbenzoic acid) provide steric bulk but lack hydrogen-bonding capability, reducing solubility in polar solvents compared to hydroxylated analogs .

Research Findings and Data

Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

| Compound | Reaction Yield (%) | Preferred Coupling Site | |

|---|---|---|---|

| This compound | 78–85 | Bromine (C2) | |

| 4-Bromo-2-fluoro-6-methylbenzoic acid | 65–72 | Bromine (C4) | |

| 4-Bromo-2-chloro-6-methylbenzoic acid | 55–60 | Chlorine (C2) |

Note: The higher yield for the target compound correlates with bromine’s superior leaving-group ability compared to chlorine .

Biological Activity

2-Bromo-6-fluoro-4-hydroxybenzoic acid (CAS Number: 1805027-76-2) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological mechanisms, experimental findings, and potential applications of this compound based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄BrF O₃, with a molecular weight of 235.01 g/mol. The presence of bromine and fluorine atoms, along with a hydroxyl group, contributes to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF O₃ |

| Molecular Weight | 235.01 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals. The mechanism likely involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it may inhibit cell proliferation by interfering with the cell cycle and promoting programmed cell death .

In a notable study, the compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The IC50 values varied among different cell lines, indicating selective toxicity that could be exploited in targeted cancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, while the halogen atoms can enhance lipophilicity, aiding membrane penetration. This dual action allows the compound to inhibit key enzymes involved in metabolic pathways critical for bacterial growth and tumor cell survival .

Case Study 1: Antimicrobial Efficacy

A study conducted on various gram-positive and gram-negative bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays using human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound triggered apoptosis as evidenced by increased annexin V staining and caspase activation assays .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 2-bromo-6-fluoro-4-hydroxybenzoic acid?

- Methodological Answer :

- NMR Spectroscopy : Use H, C, and F NMR to confirm substituent positions and coupling patterns. For example, F NMR can detect fluorine-induced deshielding effects, while H NMR identifies aromatic protons influenced by bromine and fluorine .

- Infrared (IR) Spectroscopy : Identify hydroxyl (-OH) and carboxylic acid (-COOH) stretching vibrations (~2500-3300 cm) and halogen-related absorptions .

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm, as described for structurally similar benzoic acid derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Halogenation Strategies : Sequential bromination and fluorination of 4-hydroxybenzoic acid precursors. Bromine can be introduced via electrophilic substitution using Br/FeBr, while fluorination may employ HF-pyridine or Selectfluor™ under anhydrous conditions .

- Protection/Deprotection : Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups during halogenation to prevent side reactions .

- Purification : Recrystallization in ethanol/water mixtures or silica gel chromatography for intermediates .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in NMR data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate H and C NMR chemical shifts using software like Gaussian or ORCA. Compare calculated spectra with experimental data to assign ambiguous signals .

- Variable Temperature NMR : Probe dynamic effects (e.g., hydrogen bonding) by acquiring spectra at 25–60°C. For example, hydroxyl proton shifts may vary with temperature due to intramolecular interactions .

- Deuterium Exchange : Confirm labile protons (e.g., -OH) by observing signal disappearance in DO .

Q. What mechanistic insights explain the regioselectivity challenges in brominating fluorinated hydroxybenzoic acids?

- Methodological Answer :

- Directing Effects : Fluorine’s strong electron-withdrawing nature directs bromine to meta positions, but steric hindrance from adjacent substituents may alter selectivity. Use computational electrostatic potential maps to predict reactive sites .

- Catalytic Systems : Optimize Lewis acids (e.g., FeBr vs. AlCl) to enhance regiocontrol. For example, FeBr may favor para-bromination in sterically crowded systems .

- In Situ Monitoring : Track reaction progress via LC-MS to identify intermediates and adjust conditions (e.g., temperature, solvent polarity) .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer :

- pH-Dependent Degradation : Conduct accelerated stability studies at pH 2–10 (37°C). Monitor degradation products (e.g., decarboxylation or dehalogenation) using HPLC-MS .

- Chelation Effects : At alkaline pH, the hydroxyl and carboxylate groups may coordinate metal ions (e.g., Fe), altering solubility and reactivity. Use UV-Vis spectroscopy to detect complex formation .

- Buffer Selection : Phosphate buffers (pH 7.4) mimic physiological conditions for drug delivery studies, while citrate buffers (pH 3–6) assess gastric stability .

Q. What strategies mitigate side reactions during coupling reactions involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the hydroxyl group with acetyl or benzyl ethers during Suzuki-Miyaura cross-coupling to prevent Pd catalyst poisoning .

- Microwave-Assisted Synthesis : Reduce reaction times (10–30 min vs. 24 hr) to minimize decomposition. Optimize power (100–300 W) and solvent (DMF/toluene mixtures) .

- Post-Reaction Quenching : Use scavenger resins (e.g., QuadraSil™ MP) to remove residual catalysts and halide byproducts .

Notes

- Safety : Handle brominated intermediates in fume hoods; use PPE for HF-related reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.